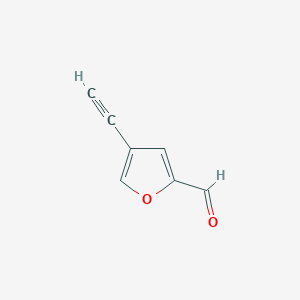
4-Ethynylfuran-2-carbaldehyde
Cat. No. B8511515
M. Wt: 120.10 g/mol
InChI Key: VFQJSPHGRICNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073821B2
Procedure details


A 1 mol/L-TBAF-THF solution (3.4 mL) was added dropwise, under ice cooling, to a mixture of 4-[(triisopropylsilanyl)ethynyl]furan-2-carbaldehyde (0.63 g) as obtained in Example 24-(1), THF (3.0 mL) and acetic acid (0.20 mL) over the course of 1.5 hours. Diethyl ether and water were added to the reaction mixture, and the mixture was adjusted to pH 5 with a saturated aqueous solution of ammonium chloride to isolate the organic layer. The extract was washed with brine, and the solvent was distilled off under reduced pressure. The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→80/20) to obtain 4-ethynylfuran-2-carbaldehyde (brown solid) (0.22 g, 80%).

Name
4-[(triisopropylsilanyl)ethynyl]furan-2-carbaldehyde
Quantity
0.63 g
Type
reactant
Reaction Step One






Yield
80%
Identifiers


|
REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1.C([Si]([C:34]#[C:35][C:36]1[CH:37]=[C:38]([CH:41]=[O:42])[O:39][CH:40]=1)(C(C)C)C(C)C)(C)C.C1COCC1.[Cl-].[NH4+]>O.C(OCC)C.C(O)(=O)C>[C:35]([C:36]1[CH:37]=[C:38]([CH:41]=[O:42])[O:39][CH:40]=1)#[CH:34] |f:0.1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
|
|
Name
|
4-[(triisopropylsilanyl)ethynyl]furan-2-carbaldehyde
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Si](C(C)C)(C(C)C)C#CC=1C=C(OC1)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to isolate the organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with brine
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→80/20)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C=1C=C(OC1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.22 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
